molecular formula C22H22BrP B3425181 (E)-2-Butenyltriphenyl-phosphoniumBromide CAS No. 39741-81-6

(E)-2-Butenyltriphenyl-phosphoniumBromide

Cat. No. B3425181
CAS RN: 39741-81-6
M. Wt: 397.3 g/mol
InChI Key: GJDNAYRZYAGDKR-SQQVDAMQSA-M
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Description

Molecular Structure Analysis

The molecular formula of “(E)-2-Butenyltriphenyl-phosphoniumBromide” is C22H22BrP. The molecular weight is 397.3 g/mol. Detailed structural analysis would require more specific information or experimental data which is not available at the moment.


Physical And Chemical Properties Analysis

BTB+ is a white or off-white solid. It is soluble in organic solvents such as chloroform and dichloromethane. The molecular weight is 397.3 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of (E)-5-bromo-3-penten-2-one with triphenylphosphine produces a mixture of two protomeric phosphonium salts, including compounds related to (E)-2-Butenyltriphenyl-phosphonium Bromide. These salts give two condensation products with benzaldehyde, highlighting their reactivity in chemical synthesis (Font & March, 1981).

Corrosion Inhibition

  • Butyl triphenyl phosphonium bromide, a compound closely related to (E)-2-Butenyltriphenyl-phosphonium Bromide, has been evaluated as an effective corrosion inhibitor for mild steel in acidic solutions. It significantly decreases corrosion currents and rates, demonstrating its utility in corrosion protection (Bhrara, Kim, & Singh, 2008).

Solvent-Free Synthesis

  • High-energy ball-milling of triphenylphosphine with solid organic bromides, including those similar to (E)-2-Butenyltriphenyl-phosphonium Bromide, allows for a solvent-free synthesis of phosphonium salts. This method is environmentally friendly and offers a different approach to producing these salts (Balema, Wiench, Pruski, & Pecharsky, 2002).

Antimicrobial Activity

  • Derivatives of 5-styryl-2-furoylmethyltriphenyl phosphonium bromides, which are structurally related to (E)-2-Butenyltriphenyl-phosphonium Bromide, exhibit significant antimicrobial effects on various Gram-positive and Gram-negative bacteria (Prodanchuk et al., 1990).

Antibacterial and Antiviral Activity

  • Novel quaternary phosphonium-type cationic polyacrylamide containing butyltriphenylphosphonium bromide moieties has been developed. This compound shows significant antibacterial and antiviral activities, suggesting potential applications in hygiene products or water clarification/disinfecting processes (Xue, Pan, Xiao, & Zhao, 2014).

Safety and Hazards

According to the safety data sheet, BTB+ is classified as having acute toxicity (oral, category 4) and can cause skin corrosion/irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

[(E)-but-2-enyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDNAYRZYAGDKR-SQQVDAMQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28975-45-3
Record name 2-Butenyl(triphenyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028975453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 2
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 3
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 4
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 5
(E)-2-Butenyltriphenyl-phosphoniumBromide
Reactant of Route 6
(E)-2-Butenyltriphenyl-phosphoniumBromide

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